molecular formula C18H22N2O3S2 B6571445 N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(thiophen-2-yl)acetamide CAS No. 946383-28-4

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(thiophen-2-yl)acetamide

Cat. No.: B6571445
CAS No.: 946383-28-4
M. Wt: 378.5 g/mol
InChI Key: XQIQRLVHRKXXBM-UHFFFAOYSA-N
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Description

The compound N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(thiophen-2-yl)acetamide features a 1,2,3,4-tetrahydroquinoline core substituted at position 1 with a propane-1-sulfonyl group and at position 6 with a 2-(thiophen-2-yl)acetamide moiety. Its structural uniqueness lies in the combination of a sulfonyl group and a thiophene-linked acetamide, which may influence solubility, pharmacokinetics, and receptor binding.

Properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-2-11-25(22,23)20-9-3-5-14-12-15(7-8-17(14)20)19-18(21)13-16-6-4-10-24-16/h4,6-8,10,12H,2-3,5,9,11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIQRLVHRKXXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(thiophen-2-yl)acetamide typically involves a multi-step reaction process:

  • Formation of the tetrahydroquinoline core: : Cyclization reactions involving aniline derivatives and ketones can be used to construct the 1,2,3,4-tetrahydroquinoline scaffold.

  • Introduction of the sulfonyl group: : A sulfonylation reaction using propane-1-sulfonyl chloride in the presence of a base, such as pyridine, attaches the sulfonyl group to the tetrahydroquinoline core.

  • Coupling of the acetamide side chain: : Finally, the thiophene-2-yl-acetamide moiety can be introduced via an amidation reaction involving thiophene-2-yl acetic acid and the appropriate amine derivative of the functionalized tetrahydroquinoline.

Industrial Production Methods

For large-scale production, the synthesis would likely be optimized for yield and purity, involving similar reaction steps but potentially utilizing continuous flow processes or other industrial-scale techniques to ensure efficient and economical production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(thiophen-2-yl)acetamide can undergo various types of reactions, such as:

  • Oxidation: : The compound can be subjected to oxidation reactions, potentially leading to the formation of sulfone derivatives.

  • Reduction: : Reduction can affect the sulfonyl group or other parts of the molecule, yielding different reduced forms.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents might include potassium permanganate or hydrogen peroxide.

  • Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride could be used for reduction processes.

  • Substitution: : Conditions vary, but may involve bases or acids and temperature control to facilitate the substitution.

Major Products Formed

The products of these reactions can vary widely depending on the specific conditions and reagents used. For instance, oxidation might yield sulfone derivatives, while reduction could lead to alcohols or amines.

Scientific Research Applications

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(thiophen-2-yl)acetamide shows potential in multiple research domains:

  • Chemistry: : Its unique structure allows it to be a useful building block for creating new organic compounds.

  • Biology: : The compound might possess interesting biological activities, such as acting as an enzyme inhibitor or receptor ligand.

  • Medicine: : There is potential for development into therapeutic agents for treating various diseases, given its ability to interact with biological targets.

  • Industry: : Could be used in the development of new materials with specific properties, such as sensors or catalysts.

Mechanism of Action

The mechanism by which N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(thiophen-2-yl)acetamide exerts its effects would depend on its application:

  • Molecular Targets: : Potentially targets enzymes or receptors, altering their activity.

  • Pathways Involved: : Could interact with various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structural Analogues

(a) N-[1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide ()
  • Key differences: Replaces the propane-1-sulfonyl group with a 2-methylpropanoyl (isobutyryl) group and substitutes the acetamide with a sulfonamide linked to thiophene.
  • The isobutyryl group could increase lipophilicity relative to propane-1-sulfonyl .
(b) N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 31, )
  • Key differences: Features a 2-oxo-tetrahydroquinoline core with a dimethylaminoethyl substituent at position 1 and a carboximidamide group linked to thiophene.
  • Implications: The carboximidamide (NH-C=N-R) group introduces basicity, while the 8-fluoro substitution may enhance metabolic stability. The dimethylaminoethyl group could improve water solubility .

Functional Group Analogues

(a) N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (Compound 20, )
  • Key differences: Uses a tetrahydroisoquinoline core with benzyl, dimethoxyphenyl, and piperidinylethoxy substituents. The acetamide is linked to a benzyl group.
  • Implications : The dimethoxyphenyl and piperidinylethoxy groups likely enhance CNS penetration, while the benzyl acetamide may influence steric bulk and receptor selectivity .
(b) 2-(Thiophen-2-yl)-N-(2-oxo-1-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (Compound 28, )
  • Key differences: Incorporates a 2-oxo group on the tetrahydroquinoline core and a piperidinylethyl substituent at position 1.

Comparative Data Table

Compound Name Core Structure Position 1 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Features
Target Compound: N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(thiophen-2-yl)acetamide Tetrahydroquinoline Propane-1-sulfonyl 2-(Thiophen-2-yl)acetamide ~408.5 (estimated) Sulfonyl + thiophene-acetamide
N-[1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide () Tetrahydroquinoline 2-Methylpropanoyl Thiophene-2-sulfonamide ~422.5 Isobutyryl + sulfonamide
Compound 31 () 2-Oxo-tetrahydroquinoline 2-(Dimethylamino)ethyl Thiophene-2-carboximidamide ~416.4 Oxo group + carboximidamide
Compound 20 () Tetrahydroisoquinoline (3,4-Dimethoxyphenyl)methyl Benzyl-linked acetamide ~634.7 Dimethoxyphenyl + piperidinylethoxy

Structure-Activity Relationship (SAR) Insights

  • Sulfonyl vs. Acyl Groups: The propane-1-sulfonyl group in the target compound may confer greater metabolic stability compared to acyl groups (e.g., 2-methylpropanoyl in ), as sulfonamides are less prone to esterase-mediated hydrolysis .
  • Thiophene-Acetamide vs.
  • Positional Isomerism: notes a positional isomer with the acetamide at position 7 instead of 5. Such isomerism can drastically alter steric and electronic interactions with biological targets .

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